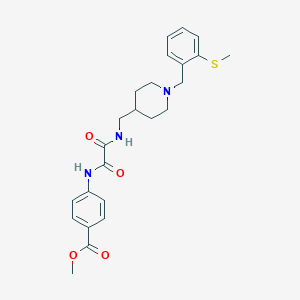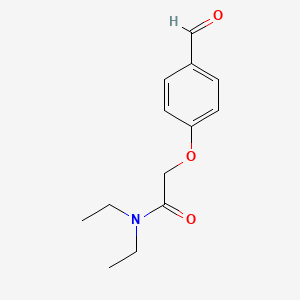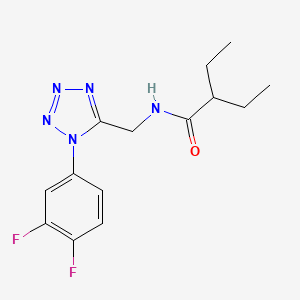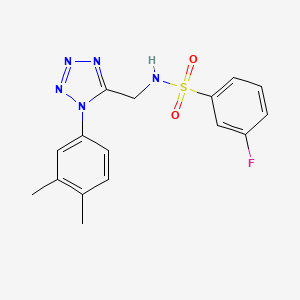![molecular formula C17H16O4S B2788018 4-Formyl-2-methoxyphenyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 851207-58-4](/img/structure/B2788018.png)
4-Formyl-2-methoxyphenyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-2-methoxyphenyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound features a thiophene ring fused with a benzene ring, along with a formyl group and a methoxy group attached to the benzene ring, and a carboxylate group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene ring. One common method is the Gewald synthesis, which involves the reaction of a β-ketoester with elemental sulfur and an α-haloketone in the presence of a base. The reaction conditions usually require heating and the use of a polar solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and yield. Large reactors and continuous flow systems might be employed to handle the increased volume of reagents and solvents. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The carboxylate group can be reduced to an alcohol.
Substitution: : The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : 4-Formyl-2-methoxyphenyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
Reduction: : 4-Formyl-2-methoxyphenyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-hydroxymethyl.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Formyl-2-methoxyphenyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In antioxidant activity, it may scavenge free radicals, preventing oxidative stress.
Comparison with Similar Compounds
4-Formyl-2-methoxyphenyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: is unique due to its specific structural features, such as the presence of both a formyl and a methoxy group on the benzene ring. Similar compounds include:
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
These compounds share the thiophene core but differ in their substituents and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-20-15-8-11(9-18)6-7-14(15)21-17(19)13-10-22-16-5-3-2-4-12(13)16/h6-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGCVYZFRBFXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CSC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2787939.png)


![ethyl N-(3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate](/img/structure/B2787942.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2787943.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2787944.png)
![3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine](/img/structure/B2787946.png)
![1-(2,5-DIFLUOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE](/img/structure/B2787951.png)


![N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2787954.png)
![8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2787956.png)
![8-ethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2787957.png)
